molecular formula C23H15Br2ClFN3O4 B15012184 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B15012184
M. Wt: 611.6 g/mol
InChI Key: BDYRFVINRQKPFE-VPUKRXIYSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features multiple functional groups, including bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including halogenation, formylation, and esterification reactions. The starting materials often include 2,4-dibromophenol, 4-chlorobenzaldehyde, and 3-fluorobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-yl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate
  • 2,4-Dibromo-6-{2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms, along with the formamido and acetamido groups, makes this compound particularly versatile and valuable in various research and industrial applications.

Properties

Molecular Formula

C23H15Br2ClFN3O4

Molecular Weight

611.6 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H15Br2ClFN3O4/c24-16-8-15(21(19(25)10-16)34-23(33)14-2-1-3-18(27)9-14)11-29-30-20(31)12-28-22(32)13-4-6-17(26)7-5-13/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+

InChI Key

BDYRFVINRQKPFE-VPUKRXIYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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